molecular formula C21H17BrF3N5O2S B11516049 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B11516049
M. Wt: 540.4 g/mol
InChI Key: UBLALKSORGXHGZ-UHFFFAOYSA-N
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Description

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfanyl group attached to a triazinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common approach begins with the preparation of the triazinoindole core, followed by the introduction of the bromine atom and the sulfanyl group. The final step involves the attachment of the butanamide moiety with the trifluoromethoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various alkyl or aryl derivatives.

Scientific Research Applications

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups may play a role in enhancing its binding affinity and specificity, while the sulfanyl group may be involved in redox reactions that modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2,3-dihydro-5H-as-triazino[5,6-B]indole-3-thione
  • 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione
  • 5,6-Diphenyl-2H-(1,2,4)triazine-3-thione

Uniqueness

Compared to similar compounds, 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H17BrF3N5O2S

Molecular Weight

540.4 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide

InChI

InChI=1S/C21H17BrF3N5O2S/c1-3-16(19(31)26-12-5-7-13(8-6-12)32-21(23,24)25)33-20-27-18-17(28-29-20)14-10-11(22)4-9-15(14)30(18)2/h4-10,16H,3H2,1-2H3,(H,26,31)

InChI Key

UBLALKSORGXHGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2

Origin of Product

United States

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